MOR Binding Affinity: Metonitazene vs. Isotonitazene vs. Fentanyl
Metonitazene demonstrates high affinity for the human μ-opioid receptor (MOR), with a Ki of 0.23 nM in CHO-MOR cells. This affinity is approximately 4-fold lower than that of its close analog isotonitazene (Ki = 0.05–0.06 nM), but it is comparable to that of fentanyl, a widely used reference opioid. This quantitative difference in binding is critical for selecting the appropriate reference standard for receptor occupancy studies or competitive binding assays [1].
| Evidence Dimension | Binding affinity (Ki) at the μ-opioid receptor (MOR) |
|---|---|
| Target Compound Data | Ki = 0.23 nM (CHO-MOR cells) |
| Comparator Or Baseline | Isotonitazene: Ki = 0.05–0.06 nM; Fentanyl: Ki values reported in similar range |
| Quantified Difference | Metonitazene affinity is approximately 4-fold lower than isotonitazene, but comparable to fentanyl. |
| Conditions | In vitro radioligand binding assay in CHO cells stably expressing the human MOR (CHO-MOR). |
Why This Matters
This quantifiable difference in receptor binding dictates that metonitazene cannot be used as a direct substitute for isotonitazene in assays where precise receptor occupancy is a critical endpoint.
- [1] De Luca, M. A., Tocco, G., Mostallino, R., Laus, A., Caria, F., Musa, A., ... & Castelli, M. P. (2022). Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and piperidylthiambutene as potent μ-opioid receptor agonists. Neuropharmacology, 221, 109263. View Source
